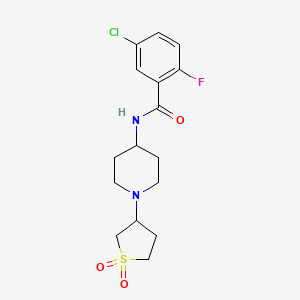

5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C16H20ClFN2O3S and its molecular weight is 374.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Investigation of Coumarin Piperazine (Piperidine) Derivatives as Potential Multireceptor Atypical Antipsychotics

This research focused on the discovery and synthesis of novel antipsychotic coumarin derivatives, demonstrating potent dopamine D2, D3, and serotonin 5-HT1A and 5-HT2A receptor properties. The study highlighted a promising derivative with unique pharmacological features, including high affinity for dopamine and serotonin receptors, low affinity for obesity and torsade des pointes risk receptors, and effective inhibition of various psychotic behaviors in animal models without causing catalepsy or significant weight gain. The pharmacokinetic properties of this derivative also showed promise for the treatment of schizophrenia (Yin Chen et al., 2013).

Quantum Chemical and Molecular Dynamic Simulation Studies for the Prediction of Inhibition Efficiencies of Some Piperidine Derivatives on the Corrosion of Iron

This study explored the adsorption and corrosion inhibition properties of three piperidine derivatives on iron corrosion, utilizing quantum chemical calculations and molecular dynamics simulations. The research detailed the global reactivity parameters and the adsorption behaviors of these derivatives on various iron surfaces. The findings showed a consistent ranking with experimental data, providing insights into the molecular mechanisms behind the corrosion inhibition efficiencies of these compounds (S. Kaya et al., 2016).

Development of a Practical and Scalable Synthetic Route to YM758 Monophosphate, A Novel If Channel Inhibitor

This paper described the development of a novel, practical, and efficient synthesis route for a potent If current channel inhibitor, highlighting the challenges of previous medicinal chemistry synthetic routes and how they were overcome. The new procedure, which did not require any purification by column chromatography, significantly improved the overall yield and presented an attractive method for large-scale synthesis of this potential drug for treating schizophrenia (S. Yoshida et al., 2014).

High-Efficacy 5-HT1A Receptor Activation Causes a Curative-Like Action on Allodynia in Rats with Spinal Cord Injury

This research demonstrated the curative-like effects of a selective, high-efficacy 5-HT(1A) receptor agonist on pathological pain, particularly allodynia following spinal cord injury in rats. The long-term analgesic effects observed post-treatment suggest a potential new therapeutic approach to managing chronic pain conditions (F. Colpaert et al., 2004).

properties

IUPAC Name |

5-chloro-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClFN2O3S/c17-11-1-2-15(18)14(9-11)16(21)19-12-3-6-20(7-4-12)13-5-8-24(22,23)10-13/h1-2,9,12-13H,3-8,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWSJPXKQJUZJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=C(C=CC(=C2)Cl)F)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-(4-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2831636.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2831637.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2831638.png)

![3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![5-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831658.png)